4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(propan-2-yl)pyrimidine
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Overview
Description
4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(propan-2-yl)pyrimidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(propan-2-yl)pyrimidine typically involves multiple steps, starting with the preparation of the oxadiazole ring. The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The piperidine ring is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the oxadiazole and piperidine rings with the pyrimidine core under controlled conditions .
Chemical Reactions Analysis
4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(propan-2-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring, using reagents like alkyl halides or sulfonates.
Scientific Research Applications
4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(propan-2-yl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets in biological systems. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the pyrimidine core may contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(propan-2-yl)pyrimidine can be compared with other similar compounds, such as:
5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one:
3-Cyclopropyl-1,2,4-oxadiazol-5-amine: Another oxadiazole derivative with different substituents and biological activities.
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine: Similar in structure but with a pyridine core instead of a pyrimidine core, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the oxadiazole, piperidine, and pyrimidine rings, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C17H23N5O |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-cyclopropyl-5-[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H23N5O/c1-11(2)15-18-8-5-14(19-15)22-9-6-13(7-10-22)17-21-20-16(23-17)12-3-4-12/h5,8,11-13H,3-4,6-7,9-10H2,1-2H3 |
InChI Key |
YMMJSRNMMGXEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Origin of Product |
United States |
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